molecular formula C20H37NO2 B069455 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one CAS No. 176665-09-1

2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one

Cat. No. B069455
M. Wt: 323.5 g/mol
InChI Key: ILGXDNNGIIKCHN-UHFFFAOYSA-N
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Description

2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one is a chemical compound with the molecular formula C20H37NO2 . It has a molecular weight of 323.5 g/mol . The IUPAC name for this compound is 4,4-dimethyl-2-pentadecyl-1,3-oxazol-5-one .


Molecular Structure Analysis

The InChI string for 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one is InChI=1S/C20H37NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-20(2,3)19(22)23-18/h4-17H2,1-3H3 . The Canonical SMILES string is CCCCCCCCCCCCCCC1=NC(C(=O)O1)(C)C .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 38.7 Ų . It has a complexity of 361 and a covalently-bonded unit count of 1 . It has 14 rotatable bonds . The exact mass and monoisotopic mass of the compound are 323.282429423 g/mol .

Scientific Research Applications

Polymer Chemistry and Surface Modification

Specific Scientific Field

Polymer chemistry and material science.

Application Summary

This compound serves as a polymerization initiator and surface modifier . It participates in the formation of functionalized polymers and can enhance the properties of polymer surfaces.

Experimental Procedures

Results and Outcomes

The modified polymers exhibit altered properties such as hydrophobicity , adhesion , or biocompatibility . Researchers analyze these changes using techniques like contact angle measurements , surface energy calculations , and mechanical testing .

Safety Data Sheet for 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one 4,4-Dimethyl-2-pentadecyloxazol-5(4H)-one at Sigma-Aldrich

Safety And Hazards

The safety data sheet for 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one suggests that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the victim is not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . In case of ingestion, the mouth should be rinsed with water . Vomiting should not be induced and nothing should be given by mouth to an unconscious person . A doctor or Poison Control Center should be called immediately .

properties

IUPAC Name

4,4-dimethyl-2-pentadecyl-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-20(2,3)19(22)23-18/h4-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGXDNNGIIKCHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC1=NC(C(=O)O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402214
Record name 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one

CAS RN

176665-09-1
Record name 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DC Tully, MJ Roberts, BH Geierstanger… - …, 2003 - ACS Publications
Low-polydispersity poly(vinyl oxazolone) has been prepared using nitroxide-mediated living free radical polymerization. Bulk homopolymerization of 2-vinyl-4,4-dimethyl-5-oxazolone (…
Number of citations: 57 pubs.acs.org

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